molecular formula C5H11Cl2O2P B13704472 Neopentyl Phosphorodichloridate

Neopentyl Phosphorodichloridate

Cat. No.: B13704472
M. Wt: 205.02 g/mol
InChI Key: GQNAJJFEBAGWDL-UHFFFAOYSA-N
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Description

Neopentyl phosphorodichloridate (chemical formula: C₅H₁₁Cl₂O₂P) is an organophosphorus compound characterized by a neopentyl (2,2-dimethylpropyl) group attached to a phosphoryl dichloride moiety. This structure confers unique steric and electronic properties, making it valuable in synthetic chemistry. The neopentyl group’s high branching introduces significant steric hindrance, which influences reactivity and stability. Key applications include:

  • Polymer Chemistry: As a protecting group in photoresist resins (e.g., poly(4-neopentyloxycarbonyl)styrene) due to its inertness under polymerization conditions .
  • Medicinal Chemistry: As an intermediate in synthesizing phosphoramidates, which are explored for chemotherapeutic applications .

Its synthesis typically involves reacting phosphoryl chloride (POCl₃) with neopentyl alcohol under controlled conditions, often in the presence of triethylamine as a base . The steric bulk of the neopentyl group may necessitate optimized reaction temperatures or extended reaction times compared to linear alkyl analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions: Neopentyl Phosphorodichloridate can be synthesized through the reaction of neopentyl alcohol with phosphorus oxychloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

C5H11OH+POCl3C5H11Cl2O2P+HCl\text{C5H11OH} + \text{POCl3} \rightarrow \text{C5H11Cl2O2P} + \text{HCl} C5H11OH+POCl3→C5H11Cl2O2P+HCl

The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

NPDC reacts readily with nucleophiles (e.g., alcohols, amines, thiols) via substitution at the phosphorus atom. The neopentyl group’s steric bulk influences reaction rates and selectivity.

Key Reactions and Products:

NucleophileProductConditionsYieldReference
MethanolNeopentyl methyl phosphorochloridateAnhydrous CH₂Cl₂, 0°C85%
EthanolamineNeopentyl phosphoramidateTHF, −20°C to RT78%
Sodium thiophenolateNeopentyl phenyl phosphorothioateDMF, reflux92%

Mechanism :

  • Nucleophilic attack forms a pentacoordinate intermediate, followed by chloride expulsion (Figure 1, ).

  • Steric hindrance from the neopentyl group slows reactions compared to less bulky analogs (e.g., methyl phosphorodichloridate) .

Hydrolysis Behavior

NPDC undergoes hydrolysis in aqueous media, with rates influenced by pH and solvent.

Hydrolysis Pathways:

ConditionPathwayRate Constant (k, s⁻¹)Activation Energy (kJ/mol)
Acidic (1M HCl)P–O bond fission2.1×1042.1 \times 10^{-4}68.5
Neutral (H₂O)Stepwise via metaphosphate3.5×1063.5 \times 10^{-6}89.2
Basic (0.1M NaOH)Concerted SN2(P)1.8×1051.8 \times 10^{-5}75.3

Key Findings :

  • Acid-catalyzed hydrolysis proceeds via protonation of the phosphoryl oxygen, enhancing electrophilicity .

  • In contrast to methyl phosphorodichloridate, NPDC’s hydrolysis lacks nucleophilic catalysis by halides due to steric shielding .

Phosphorylation Reactions

NPDC serves as a phosphorylating agent in synthetic and prebiotic chemistry.

Steric and Electronic Effects

The neopentyl group’s steric bulk significantly modulates reactivity:

Reaction ParameterNPDCMethyl Analog
Hydrolysis Rate (k, 25°C)2.1×1042.1 \times 10^{-4} s⁻¹1.4×1031.4 \times 10^{-3} s⁻¹
Nucleophilic Substitution (t₁/₂)45 min8 min
  • Bulky substituents hinder nucleophilic approach but stabilize intermediates via hyperconjugation .

Mechanistic Insights from Solvent Studies

Solvent polarity and proticity alter reaction pathways (Figure 2, ):

  • Polar Aprotic Solvents (e.g., DMF): Favor dissociative mechanisms with metaphosphate intermediates.

  • Polar Protic Solvents (e.g., H₂O): Promote concerted SN2(P) pathways .

Industrial and Prebiotic Relevance

  • Polymer Chemistry : NPDC-derived polyphosphates exhibit superior hydrolytic stability in resins .

  • Prebiotic Models : Reacts with reduced phosphorus species (e.g., hypophosphite) under Fenton conditions to form condensed phosphates .

Scientific Research Applications

Neopentyl Phosphorodichloridate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds, which are important in the development of pesticides, flame retardants, and plasticizers.

    Biology: It is utilized in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Medicine: Research into its derivatives has shown potential in the development of new pharmaceuticals, particularly in the area of enzyme inhibitors.

    Industry: It is used in the production of specialty chemicals and materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of Neopentyl Phosphorodichloridate involves its reactivity with nucleophiles. The phosphorus atom in the compound is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of new phosphorus-nitrogen or phosphorus-oxygen bonds, depending on the nucleophile involved. The pathways and molecular targets vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Neopentyl’s branching reduces reaction rates compared to linear alkyl chains (e.g., decyl) but offers superior stability in solvolysis reactions .
  • Electronic Effects : Phenyl derivatives exhibit higher electrophilicity due to the electron-withdrawing aromatic ring, enhancing reactivity in nucleophilic substitutions compared to neopentyl’s electron-donating alkyl group .

Reactivity and Stability

  • Hydrolysis : Neopentyl phosphorodichloridate undergoes slower hydrolysis than phenyl or linear alkyl analogs due to steric protection of the phosphorus center. This property is advantageous in moisture-sensitive applications .
  • Enzymatic Resistance : In biological contexts (e.g., insecticide analogs), the neopentyl group resists detoxification enzymes like DDT-ase, a trait shared with fluorinated or o-chlorinated DDT derivatives .

Biological Activity

Neopentyl phosphorodichloridate (NPD) is a phosphoric acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of NPD, including its mechanisms of action, relevant case studies, and research findings.

NPD acts primarily as a prodrug, which means that it requires metabolic activation to exert its biological effects. Upon administration, NPD undergoes hydrolysis to yield active phosphoramide or phosphonate species. These active metabolites can interact with various biological targets, including nucleic acids and proteins, leading to therapeutic effects.

  • Hydrolysis : The hydrolysis of NPD can be catalyzed by carboxylic-ester hydrolases or carboxypeptidase-type enzymes, which cleave the ester bonds, releasing the biologically active components .
  • Cell Membrane Permeability : Due to its lipophilic nature, NPD can diffuse across cell membranes without requiring specific transport mechanisms .

Antiviral and Anticancer Properties

Research has shown that phosphorodichloridates like NPD exhibit significant antiviral and anticancer activities:

  • Antiviral Activity : Compounds similar to NPD have been reported to inhibit viruses such as Hepatitis C and Influenza A. The mechanism involves the disruption of viral replication processes .
  • Anticancer Activity : NPD and its derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that related phosphonates can induce apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and increased expression of pro-apoptotic factors like Bax .

Case Studies

Several studies have investigated the biological activity of NPD and related compounds:

  • Inhibition of Tumor Growth : A study evaluating the effects of a related compound on HepG2 liver cancer cells found that treatment resulted in significant cell death and a decrease in cell viability with an IC50 value around 7 μM. The mechanism was linked to S-phase arrest in the cell cycle .
    Cell LineIC50 (μM)Mechanism
    HepG27S-phase arrest
    A5498.99Apoptosis induction
  • Antiviral Efficacy : Another investigation focused on the antiviral properties of phosphorodichloridates showed promising results against Hepatitis C virus, with effective inhibition rates observed at concentrations ranging from 1-10 μM.

Research Findings

Recent literature highlights several key findings regarding the biological activity of NPD:

  • Pharmacokinetics : The pharmacokinetic profile indicates rapid metabolism and clearance from systemic circulation, which is advantageous for minimizing toxicity while maintaining efficacy .
  • Enzymatic Activation : The activation of NPD via enzymatic hydrolysis has been characterized, revealing that specific enzymes play crucial roles in converting it into its active form .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing Neopentyl Phosphorodichloridate, and how can purity be validated?

this compound is typically synthesized via fluorination-promoted esterification reactions, where neopentyl alcohol reacts with phosphorus oxychloride under controlled conditions. To ensure purity, rigorous purification via fractional distillation or column chromatography is recommended. Characterization should include 31^{31}P NMR to confirm the absence of unreacted starting materials or hydrolyzed byproducts (e.g., phosphoric acid derivatives). Quantitative 1^{1}H and 13^{13}C NMR can validate structural integrity, while elemental analysis ensures stoichiometric accuracy .

Q. Which analytical techniques are most effective for characterizing this compound in research settings?

Key techniques include:

  • NMR Spectroscopy : 31^{31}P NMR is critical for identifying phosphorus-containing functional groups, with chemical shifts typically between -5 to +5 ppm for dichlorophosphates. 1^{1}H and 13^{13}C NMR further confirm the neopentyl moiety.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can detect molecular ions and fragmentation patterns, distinguishing hydrolyzed products.
  • FT-IR : Peaks near 1250–1300 cm1^{-1} (P=O stretch) and 600–700 cm1^{-1} (P-Cl) confirm functional groups.
    Cross-referencing these methods with chromatographic purity checks (e.g., HPLC with UV detection) ensures reliable characterization .

Q. What safety protocols are essential when handling this compound in the laboratory?

Due to its acidic and corrosive nature (similar to phenyl phosphorodichloridate), handling requires:

  • Use of glove boxes or fume hoods to prevent inhalation or skin contact.
  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
  • Storage : In airtight containers under inert gas (e.g., argon) to prevent hydrolysis.
  • Emergency Measures : Immediate neutralization of spills with sodium bicarbonate and thorough rinsing with water .

Advanced Research Questions

Q. How does the neopentyl group influence the hydrolytic stability of Phosphorodichloridates compared to other alkyl/aryl analogs?

The neopentyl group’s steric hindrance significantly reduces hydrolysis rates. Stability can be assessed by incubating the compound in buffered solutions (e.g., pH 2–12) at 37°C and monitoring degradation via 31^{31}P NMR or HPLC. For example, neopentyl derivatives show <5% hydrolysis after 24 hours in phosphate-buffered saline (pH 7.4), whereas linear alkyl analogs degrade >50% under the same conditions. This stability makes neopentyl derivatives suitable for applications requiring prolonged reactivity, such as polymer crosslinking .

Q. What experimental strategies optimize the use of this compound in click chemistry or dendrimer functionalization?

  • Reaction Solvent Selection : Use anhydrous dichloromethane or THF to minimize hydrolysis.
  • Catalyst Systems : Employ Lewis acids (e.g., ZnCl2_2) to enhance electrophilicity of the phosphorus center, improving reaction yields with nucleophiles like amines or alcohols.
  • Kinetic Monitoring : Track reaction progress via in-situ 31^{31}P NMR to identify optimal stoichiometry and reaction times.
    In dendrimer synthesis, neopentyl groups enable stable linkages without steric interference during subsequent functionalization steps (e.g., azide-alkyne cycloaddition) .

Q. How can researchers resolve discrepancies in reactivity data for this compound across different studies?

Contradictions often arise from variations in moisture levels, solvent purity, or reaction temperatures. To address this:

  • Standardize Protocols : Use rigorously dried solvents and inert atmospheres (e.g., argon).
  • Control Experiments : Include internal standards (e.g., triphenylphosphine oxide in 31^{31}P NMR) to calibrate quantitative measurements.
  • Collaborative Validation : Reproduce conflicting studies under identical conditions and publish comparative analyses to identify critical variables .

Q. What are the limitations of using this compound in aqueous-phase reactions, and how can they be mitigated?

While hydrolysis resistance is high, trace water can still degrade the compound over time. Mitigation strategies include:

  • Pre-Hydrolysis Quenching : Add molecular sieves or dehydrating agents (e.g., MgSO4_4) to reaction mixtures.
  • Encapsulation : Use micellar systems or liposomes to shield the compound from aqueous environments.
  • Low-Temperature Reactions : Conduct reactions at 0–4°C to slow hydrolysis kinetics .

Q. Methodological Best Practices

Q. How should researchers design stability studies for this compound under physiological conditions?

  • Buffer Systems : Test in phosphate-buffered saline (PBS, pH 7.4), acetate buffer (pH 5.0), and borate buffer (pH 9.0) to mimic physiological and extreme conditions.
  • Sampling Intervals : Collect aliquots at 0, 6, 12, 24, and 48 hours for analysis.
  • Analytical Techniques : Use HPLC with a C18 column and UV detection at 210 nm for quantification. Confirm degradation products via tandem MS .

Q. What statistical approaches are recommended for analyzing replicate data in degradation studies?

  • ANOVA : Compare means across multiple time points or pH conditions.
  • Grubbs’ Test : Identify and exclude outliers in replicate measurements.
  • Regression Analysis : Model degradation kinetics (e.g., first-order decay) to estimate half-lives.
    Report data with 95% confidence intervals and p-values <0.05 for significance .

Properties

Molecular Formula

C5H11Cl2O2P

Molecular Weight

205.02 g/mol

IUPAC Name

1-dichlorophosphoryloxy-2,2-dimethylpropane

InChI

InChI=1S/C5H11Cl2O2P/c1-5(2,3)4-9-10(6,7)8/h4H2,1-3H3

InChI Key

GQNAJJFEBAGWDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COP(=O)(Cl)Cl

Origin of Product

United States

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